molecular formula C19H21N3S B2417176 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380442-90-0

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2417176
CAS No.: 380442-90-0
M. Wt: 323.46
InChI Key: TWRXEBAVSNHNNW-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. For instance, 4-butylbenzohydrazide can react with carbon disulfide in the presence of a base to form the corresponding 1,2,4-triazole-3-thiol.

  • Substitution Reactions: : The introduction of the 4-methylphenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the triazole-3-thiol with 4-methylbenzyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

This compound has shown potential in biological studies due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine

In medicinal chemistry, 1,2,4-triazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent.

Industry

Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the butyl group.

    4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.

Uniqueness

The presence of both butyl and methyl phenyl groups in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. This dual substitution can enhance its lipophilicity and binding interactions, potentially leading to improved biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXEBAVSNHNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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